Product packaging for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde(Cat. No.:CAS No. 251300-28-4)

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1273059
CAS No.: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQXIWKIRQWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381361
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-28-4
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
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Contextualizing 5 Bromo 3 Fluoro 2 Hydroxybenzaldehyde in Advanced Chemical Research

The exploration of compounds like 5-Bromo-3-fluoro-2-hydroxybenzaldehyde is driven by the broader importance of its chemical class and its intrinsic potential as a modular building block for more complex molecular architectures.

Halogenated salicylaldehyde (B1680747) derivatives are a cornerstone in the development of advanced materials and bioactive compounds. The introduction of halogen atoms onto the salicylaldehyde scaffold profoundly influences the molecule's electronic properties, lipophilicity, and reactivity. This strategic halogenation is a powerful tool for fine-tuning the characteristics of resulting compounds. rsc.org For instance, incorporating halogens can decrease the metabolism of a drug, potentially enhancing its therapeutic efficacy. rsc.org

In the field of medicinal chemistry, these derivatives are crucial for creating metal complexes with enhanced biological activity. Research has shown that ruthenium (II) complexes synthesized with dihalogenated salicylaldehyde ligands exhibit greater cytotoxicity against human cancer cells compared to their monohalogenated counterparts. nih.govresearchgate.net Notably, bromine as a substituent has been found to confer the highest cytotoxicity to these complexes, which can induce cell cycle arrest and apoptosis. nih.govresearchgate.net Furthermore, the antimicrobial properties of Schiff bases derived from halogenated salicylaldehydes have been a subject of study, indicating their potential in developing new therapeutic agents. rsc.org

This compound is recognized as a multifunctional building block due to the presence of several reactive sites within its structure: a hydroxyl group, an aldehyde group, and two different halogen atoms (bromine and fluorine) on the benzene (B151609) ring. ossila.com This combination of functional groups allows for a wide array of chemical transformations, making it a valuable starting material for synthesizing complex organic molecules. biosynce.com

Its primary role is as a precursor for the synthesis of Schiff bases. ossila.com Schiff bases, or imines, are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting Schiff bases are often excellent ligands, capable of coordinating with various metal ions to form stable complexes. ossila.com The presence of both bromo and fluoro substituents provides chemists with tools to modulate the electronic and steric properties of these ligands and their subsequent metal complexes. ossila.com

Research involving this compound is concentrated in several key areas, primarily leveraging its utility as a versatile synthetic intermediate. biosynce.com These areas include:

Organic Synthesis : It serves as an important intermediate in the preparation of various organic compounds, including dyes and other fine chemicals. biosynce.com

Materials Science : The compound is instrumental in creating Schiff base ligands for coordination complexes used in advanced materials. ossila.com These complexes have shown promise as dyes in Organic Light Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com Research has noted that coordination complexes derived from it have been used in DSSCs that achieve a power conversion efficiency of around 7.7%. ossila.com

Medicinal Chemistry and Bioinorganic Chemistry : Derivatives of this compound are investigated for their potential biological activities. ossila.com Specifically, coordination complexes synthesized from its Schiff base derivatives have been explored for their antimicrobial activities against various bacteria and fungi. ossila.com

Below are the key physical and chemical properties of the compound.

PropertyValue
Chemical Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol nih.gov
CAS Number 251300-28-4 nih.gov
Melting Point 112-116 °C ossila.com
Appearance White to off-white powder ossila.com
Synonyms 5-Bromo-3-fluorosalicylaldehyde biosynce.com

Synthetic Methodologies and Route Development for 5 Bromo 3 Fluoro 2 Hydroxybenzaldehyde

Foundational Synthetic Strategies for Substituted Salicylaldehydes

The synthesis of substituted salicylaldehydes, a class of compounds characterized by a hydroxyl group and an aldehyde group ortho to each other on a benzene (B151609) ring, is a cornerstone of organic synthesis. Several classical and modern methods are employed to achieve this structural motif.

One of the most established methods is the Reimer-Tiemann reaction , which typically involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. uni.edu The reaction proceeds through the generation of a dichlorocarbene (B158193) intermediate. uni.edu While widely used, this reaction can sometimes suffer from moderate yields and the formation of para-isomers. google.com

The Duff reaction offers an alternative route, employing hexamine as the formylating agent in the presence of an acid, often with glycerol (B35011) as a solvent. nih.govnih.gov This method is particularly effective for electron-rich phenols and generally favors ortho-formylation. nih.gov Modifications to the Duff reaction, such as the use of microwave irradiation, have been shown to decrease reaction times significantly. researchgate.net

A more modern and often more regioselective approach involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine , such as triethylamine (B128534). orgsyn.orgguidechem.compatsnap.com This method, sometimes referred to as the Casnati-Skattebøl reaction, provides exclusively ortho-formylation and is applicable to a wide range of phenols, including those with electron-withdrawing or electron-donating substituents. researchgate.netguidechem.com The reaction is believed to proceed through a magnesium phenoxide intermediate, which directs the formylation to the ortho position. sciencemadness.org

Specific Synthetic Pathways to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

The synthesis of this compound requires a multi-step approach where the sequence of halogenation and formylation is critical to ensure the correct placement of the substituents due to their directing effects on electrophilic aromatic substitution.

Regioselective Functionalization Approaches

Two primary regioselective strategies can be envisioned for the synthesis of this compound.

Route 1: Formylation of a Pre-functionalized Phenol (B47542)

This approach begins with a commercially available or synthesized phenol that already contains the bromo and fluoro substituents in the desired positions. The key and final step is the regioselective ortho-formylation.

A plausible starting material for this route is 4-Bromo-2-fluorophenol (B1271925) . iastate.educhemicalbook.com The synthesis of this precursor can be achieved by the bromination of 2-fluorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the para-position to the hydroxyl group is sterically less hindered and electronically favored, leading to the desired 4-bromo-2-fluorophenol. chemicalbook.com

With 4-bromo-2-fluorophenol in hand, the final step is the introduction of the aldehyde group at the position ortho to the hydroxyl group. The directing effects of the existing substituents (hydroxyl, fluoro, and bromo) will guide the incoming formyl group. The powerful ortho-directing ability of the hydroxyl group is paramount in this transformation.

Several formylation methods can be employed:

Duff Reaction: Using hexamine and an acid, this reaction can introduce the formyl group ortho to the hydroxyl group. uni.edunih.gov

Magnesium Chloride/Paraformaldehyde Method: This is often a high-yielding and highly regioselective method for ortho-formylation of phenols. orgsyn.orgguidechem.com The reaction of 4-bromo-2-fluorophenol with paraformaldehyde, magnesium chloride, and triethylamine in a suitable solvent like THF would be expected to yield this compound. orgsyn.orgmdma.ch

Route 2: Bromination of a Fluorinated Salicylaldehyde (B1680747)

An alternative strategy involves introducing the bromine atom at a later stage of the synthesis, starting with a fluorinated salicylaldehyde.

This route would commence with 3-Fluoro-2-hydroxybenzaldehyde (also known as 3-fluorosalicylaldehyde). chemimpex.com The synthesis of this intermediate can be accomplished from o-fluorophenol via a modified Reimer-Tiemann reaction or by formylation using paraformaldehyde and a boron-containing compound. google.com

The subsequent step is the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde. In this case, the directing effects of the hydroxyl, fluoro, and aldehyde groups must be considered. The hydroxyl group is a strong activating ortho-, para-director. The aldehyde group is a deactivating meta-director, and the fluorine atom is a deactivating ortho-, para-director. The powerful activating and para-directing effect of the hydroxyl group would be expected to direct the incoming bromine atom to the position para to it, which is the desired 5-position.

Convergent and Divergent Synthetic Routes

While the above-described pathways are linear, the principles of convergent and divergent synthesis can be applied to generate analogues of this compound.

A divergent approach could start from a common intermediate, such as 3-fluorosalicylaldehyde. This intermediate could then be subjected to various electrophilic substitution reactions, not limited to bromination, to introduce a range of different substituents at the 5-position, leading to a library of related compounds.

A convergent synthesis is less directly applicable to a small molecule like this compound itself. However, in the context of synthesizing larger, more complex molecules that incorporate this fragment, a convergent strategy would involve preparing the this compound unit separately and then coupling it with other fragments in the later stages of the synthesis.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the industrial production of this compound, the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure scalability is crucial.

For the formylation of 4-bromo-2-fluorophenol using the MgCl2/paraformaldehyde method, key parameters to optimize include:

Solvent: Tetrahydrofuran (THF) and acetonitrile (B52724) are commonly used solvents for this reaction. orgsyn.orgmdma.ch

Stoichiometry of Reagents: The molar ratios of the phenol, paraformaldehyde, magnesium chloride, and triethylamine can be fine-tuned to improve yields. An excess of paraformaldehyde and ensuring the use of anhydrous magnesium chloride are often critical for successful reactions. orgsyn.orgnih.gov

Reaction Temperature and Time: The reaction is typically carried out at reflux, and the reaction time is monitored to ensure complete conversion while minimizing the formation of byproducts. orgsyn.org

Microwave-assisted synthesis has been shown to be an effective technique for accelerating formylation reactions like the Duff reaction, potentially leading to higher throughput in a scalable process. researchgate.net

Below is a table summarizing typical conditions for the ortho-formylation of phenols using the MgCl₂/paraformaldehyde method, which would be the basis for optimization for the synthesis of this compound.

ParameterTypical ConditionPotential for Optimization
Phenol Substrate 1 equivalent-
Paraformaldehyde 2-3 equivalentsAdjusting the excess to balance reaction rate and cost.
Magnesium Chloride 1.5-2 equivalentsEnsuring anhydrous conditions is critical.
Triethylamine 2-4 equivalentsOptimizing the amount of base can influence reaction rate.
Solvent THF or AcetonitrileInvestigating other aprotic solvents for improved solubility or reactivity.
Temperature RefluxFine-tuning the temperature to control reaction rate and selectivity.
Reaction Time 2-24 hoursMonitoring by TLC or GC to determine the optimal time for maximum yield.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the process more sustainable.

Atom Economy: Choosing reactions that incorporate a high proportion of the starting materials into the final product is a key principle. Direct C-H functionalization reactions, such as the formylation methods discussed, are generally more atom-economical than multi-step sequences involving protecting groups.

Use of Safer Solvents: The replacement of hazardous solvents with greener alternatives is a major focus. While THF is commonly used in the MgCl2/paraformaldehyde formylation, exploring the use of more benign solvents could improve the green credentials of the synthesis.

Catalysis: The use of catalytic methods is preferred over stoichiometric reagents. While the MgCl2/triethylamine system acts as a base, research into catalytic formylation reactions is an active area.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Alternative Reagents: For the bromination step, traditional methods often use liquid bromine, which is hazardous. Greener alternatives include the in-situ generation of bromine from less hazardous sources or the use of solid brominating agents that are easier to handle. ecu.edu For instance, a combination of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid can generate bromine in situ for the reaction. ecu.edu

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Fluoro 2 Hydroxybenzaldehyde

Electronic and Steric Effects of Halogen Substituents on Aromatic Ring Reactivity

However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, still dictates the regioselectivity. In 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, these effects, combined with those of the hydroxyl and aldehyde groups, create a complex reactivity pattern.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile. The hydroxyl group (-OH) is a powerful activating group and a strong ortho-, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director. Both halogen substituents (-F and -Br) are deactivating but ortho-, para-directing. youtube.com

The outcome of an EAS reaction on this molecule is determined by the cumulative influence of these groups. The potent activating and directing effect of the hydroxyl group is expected to dominate.

-OH group (at C2): Directs ortho (C1, C3) and para (C5). These positions are already substituted.

-F group (at C3): Directs ortho (C2, C4) and para (C6).

-Br group (at C5): Directs ortho (C4, C6) and para (C2).

-CHO group (at C1): Directs meta (C3, C5). These positions are already substituted.

Considering the available positions on the ring (C4 and C6), the directing effects converge. The fluorine at C3 directs an incoming electrophile to C4 and C6. The bromine at C5 also directs to C4 and C6. The powerful hydroxyl group strongly reinforces these positions via its ortho- and para-directing influence. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. Steric hindrance from the adjacent bromine atom at C5 might slightly disfavor substitution at C6 compared to C4.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectRing ActivityDirecting PreferenceFavored Positions for Substitution
-CHOC1-I, -RDeactivatingMetaC3, C5 (Blocked)
-OHC2-I, +RActivatingOrtho, ParaC4, C6
-FC3-I, +RDeactivatingOrtho, ParaC4, C6
-BrC5-I, +RDeactivatingOrtho, ParaC4, C6

Aryl halides can undergo Nucleophilic Aromatic Substitution (SNAr) if the aromatic ring is sufficiently electron-deficient, typically due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In this compound, the aldehyde group and the halogens themselves act as EWGs, activating the ring for nucleophilic attack.

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur.

Two potential leaving groups exist in the molecule: the bromide ion at C5 and the fluoride (B91410) ion at C3. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon it is attached to (C3) more electrophilic and susceptible to attack. Furthermore, the reactivity of halogens as leaving groups in SNAr is the reverse of that seen in SN1 and SN2 reactions, with fluoride being the best leaving group among the halogens (F > Cl > Br > I) because its strong inductive effect best stabilizes the intermediate complex. chemistrysteps.com

Displacement of Fluoride (at C3): The aldehyde group is meta to the fluorine, which is not an ideal position for stabilizing the negative charge of the Meisenheimer complex through resonance.

Displacement of Bromide (at C5): The aldehyde group is ortho to the bromine. This positioning allows for effective delocalization and stabilization of the negative charge onto the oxygen atom of the aldehyde group during the formation of the Meisenheimer complex, which would favor the displacement of bromine.

Therefore, a competition exists. While fluorine is inherently a better leaving group in the SNAr context, the position of the powerful aldehyde group ortho to the bromine provides superior resonance stabilization for the intermediate, potentially making bromide the more likely leaving group under certain conditions.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
FactorFluorine (at C3) as Leaving GroupBromine (at C5) as Leaving Group
Halogen ElectronegativityHigh; strongly activates the carbon for attack.Moderate; less activation than fluorine.
Leaving Group Ability (SNAr Context)Excellent.Fair.
Resonance Stabilization by -CHO GroupPoor (meta-positioning).Good (ortho-positioning).
Predicted OutcomeLess likely due to poor intermediate stabilization.More likely due to effective resonance stabilization of the Meisenheimer complex.

Reactivity of the Aldehyde Moiety within the this compound Scaffold

The aldehyde group is a key site of reactivity, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles.

Nucleophiles add to the carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral intermediate. This is the first step in many reactions, including reductions, cyanohydrin formation, and the formation of hemiacetals and hemiaminals. ossila.com

The aldehyde's carbonyl carbon is prochiral and planar. The addition of a nucleophile can occur from either face of the plane, creating a new chiral center. In the absence of any chiral influence (such as a chiral catalyst, solvent, or reagent), the attack from either face is equally probable. This results in the formation of a racemic mixture, containing equal amounts of the two possible enantiomers. The stereochemical outcome is thus typically a 1:1 ratio of R and S configurations at the newly formed stereocenter.

One of the most important reactions of the aldehyde group in this scaffold is condensation with primary amines. This compound is an ideal precursor for synthesizing Schiff bases (also known as imines or aldimines). ossila.com The reaction begins with the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final Schiff base. ossila.com

This reaction is highly versatile, as a wide variety of amines (both aliphatic and aromatic) can be used, leading to a diverse library of Schiff base compounds. These products are often bidentate or tetradentate ligands capable of forming stable complexes with various metal ions. ossila.com For example, similar compounds like 5-bromo-2-hydroxybenzaldehyde are known to react with thiosemicarbazides to form corresponding Schiff bases. tandfonline.com

Table 3: Examples of Condensation Reactions
ReactantProduct TypeGeneral Structure of Product
AnilineN-aryl Schiff BaseAryl-Imine Product Structure
EthylenediamineSalen-type LigandSalen-type Product Structure
HydrazineHydrazoneHydrazone Product Structure
HydroxylamineOximeOxime Product Structure

Influence of the Ortho-Hydroxyl Group on Intramolecular Interactions and Reactivity

The ortho-hydroxyl group plays a critical role in modulating the structure and reactivity of the molecule and its derivatives through intramolecular hydrogen bonding. In the parent aldehyde, a hydrogen bond can form between the phenolic proton and the carbonyl oxygen. This interaction helps to lock the conformation of the aldehyde group, holding it relatively coplanar with the aromatic ring.

This influence is even more pronounced in the Schiff base derivatives formed from condensation reactions. In these products, a strong intramolecular hydrogen bond is established between the phenolic hydrogen of the hydroxyl group and the nitrogen atom of the imine (O-H···N). nih.gov This interaction results in the formation of a stable, quasi-aromatic six-membered ring. researchgate.net

This intramolecular hydrogen bond has several significant consequences:

Tautomerism: It facilitates proton transfer from the oxygen to the nitrogen, allowing for an equilibrium between the enol-imine and keto-amine tautomeric forms. This process can be influenced by solvent polarity or light. nih.gov

Structural Rigidity: The hydrogen bond imparts significant rigidity to the molecular structure, which is important for its application as a ligand in coordination chemistry. nih.gov

Electronic Properties: It influences the electronic structure and photophysical properties of the molecule, often being a prerequisite for phenomena like excited-state intramolecular proton transfer (ESIPT).

Table 4: Effects of the Ortho-Hydroxyl Group on Molecular Properties
PropertyObserved EffectUnderlying Cause
Conformational StabilityIncreased rigidity and planarity.Formation of a stable six-membered pseudo-ring via an O-H···N/O hydrogen bond. researchgate.net
Chemical ReactivityFacilitates enol-keto tautomerism in derivatives.The hydrogen bond lowers the energy barrier for intramolecular proton transfer. nih.gov
Spectroscopic PropertiesCan lead to unique photophysical behaviors like ESIPT.The hydrogen bond is a key component of the proton transfer pathway.

Role of Intramolecular Hydrogen Bonding in Molecular Stabilization and Conformation

The molecular structure of this compound is significantly influenced by the presence of an intramolecular hydrogen bond. This non-covalent interaction occurs between the hydrogen atom of the hydroxyl group (-OH) at the C2 position and the oxygen atom of the aldehyde group (-CHO) at the C1 position. This interaction is a critical factor in the stabilization of the molecule's planar conformation.

The presence of the electron-withdrawing fluorine atom at the C3 position is expected to modulate the strength of this intramolecular hydrogen bond. The fluorine atom's inductive effect can influence the acidity of the hydroxyl proton and the basicity of the aldehyde oxygen, thereby altering the hydrogen bond energy. Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, on related molecules have been used to study the vibrational modes of the functional groups involved in the hydrogen bond, further confirming its presence and strength. nih.gov

Interactive Data Table: Calculated Vibrational Frequencies of Functional Groups in a Related Salicylaldehyde (B1680747) Derivative

This table presents calculated vibrational frequencies for key functional groups in 5-Bromo-2-hydroxybenzaldehyde, a structurally similar compound. These values, obtained through computational studies, help in understanding the molecular vibrations responsible for its stabilization. nih.gov

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching-
C-HStretching-
C=OStretching1687
C-CAromatic Stretching-

Chelation Properties and Ligand Formation Potential

This compound is recognized for its significant potential as a chelating agent, primarily due to the juxtaposition of the hydroxyl and aldehyde functional groups. These groups allow the molecule to act as a bidentate ligand, capable of coordinating with a single metal center through two donor atoms, the oxygen of the deprotonated hydroxyl group and the oxygen of the aldehyde group.

This compound serves as a versatile precursor in the synthesis of more complex multidentate ligands, most notably Schiff bases. ossila.com The reaction of the aldehyde group with a primary amine leads to the formation of an imine (-C=N-), while the hydroxyl group remains available for coordination. Schiff bases derived from this compound can act as bidentate or tetradentate ligands, forming stable coordination complexes with a variety of transition metals. ossila.com

The resulting metal complexes have been investigated for their applications in various fields, including materials science and biological systems. For instance, coordination complexes synthesized from Schiff bases of this compound have been explored as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The specific electronic and steric effects of the bromo and fluoro substituents on the aromatic ring can fine-tune the properties of the resulting metal complexes, influencing their stability, geometry, and reactivity.

Interactive Data Table: Ligand Properties and Applications

This table summarizes the chelation characteristics of this compound and its derivatives, along with their applications.

Ligand TypeDenticityPotential Applications of Metal Complexes
This compoundBidentatePrecursor for more complex ligands
Schiff Base DerivativesBidentate/TetradentateDyes for OLEDs and DSSCs, Antimicrobial agents

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of specific nuclei within a molecule. For a comprehensive structural assignment of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential.

Proton NMR (¹H NMR) for Comprehensive Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) signal is also expected to be a singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is often found in the range of 5-12 ppm.

The two aromatic protons on the benzene (B151609) ring will appear as doublets due to coupling with the neighboring fluorine atom and with each other. The proton at position 6 (H-6) would be expected to show coupling to the fluorine at position 3, while the proton at position 4 (H-4) would also exhibit coupling to the fluorine. The precise chemical shifts and coupling constants would provide definitive information about their positions relative to the electron-withdrawing bromine, fluorine, hydroxyl, and aldehyde groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CHO 9.5 - 10.5 s -
OH 5.0 - 12.0 s -
Ar-H 7.0 - 8.0 m -
Ar-H 7.0 - 8.0 m -

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Elucidating Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in this compound. The aldehydic carbon will be the most downfield signal, typically in the range of 190-200 ppm. The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms will also exhibit characteristic chemical shifts. The carbon bearing the hydroxyl group (C-2) and the fluorine atom (C-3) will be significantly influenced, as will the carbon attached to the bromine atom (C-5). The remaining aromatic carbons will appear in the typical aromatic region of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 190 - 200
C-OH 150 - 160
C-F 145 - 155
C-Br 110 - 120
Ar-C 110 - 140
Ar-C 110 - 140
Ar-CH 115 - 130

Note: Actual values may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Specific Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-3 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the neighboring hydroxyl and bromine substituents. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4). The analysis of this coupling pattern can provide valuable structural information.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would be used to establish the correlations between coupled protons, specifically the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the carbons bearing the hydroxyl, fluoro, and bromo substituents, by observing their correlations with the aromatic and aldehydic protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound will display characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the aldehyde group will give rise to a strong, sharp absorption band, typically in the range of 1650-1700 cm⁻¹.

The aromatic ring will produce several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will result in absorptions in the 1450-1600 cm⁻¹ region. Additionally, the C-F and C-Br stretching vibrations will have characteristic absorptions in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch 3200 - 3600 Broad, Strong
Aldehydic C=O Stretch 1650 - 1700 Strong, Sharp
Aromatic C-H Stretch > 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1000 - 1200 Strong
C-Br Stretch 500 - 650 Medium

Note: Actual values may vary based on the sample state (e.g., solid, liquid) and measurement technique.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the elucidation of molecular vibrational modes. While specific Raman spectra for this compound are not extensively documented in the public domain, the expected vibrational frequencies can be predicted based on the characteristic vibrations of its constituent functional groups and aromatic framework.

The Raman spectrum is anticipated to be dominated by several key vibrational modes. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong and characteristic band, typically in the range of 1650-1700 cm⁻¹. Aromatic ring C-C stretching vibrations will manifest as a series of bands between 1400 and 1600 cm⁻¹. The substitutions on the benzene ring also give rise to distinct signals; the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, generally between 500 and 650 cm⁻¹. Other significant modes include the in-plane O-H bending and C-H stretching and bending vibrations, which provide further structural confirmation.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchAldehyde1650 - 1700Strong
C=C StretchAromatic Ring1400 - 1600Medium-Strong
C-F StretchAryl Fluoride (B91410)1200 - 1300Medium
O-H Bend (in-plane)Phenolic Hydroxyl1150 - 1250Weak-Medium
C-Br StretchAryl Bromide500 - 650Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

The electronic absorption properties of this compound, determined by UV-Vis spectroscopy, are governed by the electronic transitions within the aromatic system and the aldehyde functional group. The spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, originating from the conjugated π-system of the benzene ring and the carbonyl group, are typically high-intensity bands. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be of lower intensity.

The substituents on the benzene ring—hydroxyl (-OH), bromo (-Br), and fluoro (-F)—exert significant influence on the absorption maxima (λ_max). The hydroxyl group acts as a potent auxochrome, causing a bathochromic (red) shift in the absorption bands due to its electron-donating mesomeric effect. Halogens can have a dual influence; while they are deactivating via their inductive effect, their electron-donating resonance effect can also lead to red shifts. Theoretical and experimental studies on the related compound, 5-Bromo-2-Hydroxybenzaldehyde, provide insights into the expected electronic behavior. nih.gov

Table 2: Summary of Electronic Transitions and Substituent Effects

Electronic TransitionChromophoreExpected Wavelength RegionEffect of Substituents (-OH, -Br, -F)
π → πBenzene Ring / Carbonyl250 - 350 nmBathochromic shift (red shift) due to increased conjugation and electron-donating groups.
n → πCarbonyl300 - 400 nmGenerally less affected by ring substituents but may show slight shifts.

While this compound itself is not anticipated to be a strong fluorophore, it serves as a valuable building block for the synthesis of fluorescent derivatives, most notably Schiff bases. These derivatives, formed by the condensation of the aldehyde with primary amines, can exhibit significant fluorescence, making them useful as dyes and chemosensors.

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of Φ_F is typically performed using a comparative method, where the fluorescence intensity of the sample is compared against a well-characterized standard with a known quantum yield under identical experimental conditions. The quantum yield of derivatives synthesized from this compound would be highly dependent on the specific molecular structure of the resulting Schiff base, the solvent polarity, pH, and temperature.

Table 3: Key Parameters in Fluorescence Spectroscopy

ParameterSymbolDescription
Absorption Maximumλ_absWavelength at which the molecule absorbs light most strongly.
Emission Maximumλ_emWavelength at which the molecule emits light most strongly.
Stokes ShiftΔλThe difference in wavelength between the absorption and emission maxima (λ_em - λ_abs).
Fluorescence Quantum YieldΦ_FThe ratio of the number of photons emitted to the number of photons absorbed, indicating emission efficiency.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The molecular formula for this compound is C₇H₄BrFO₂. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), is 217.93787 Da. nih.gov An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides definitive evidence for the assigned elemental composition. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) at two mass units higher and of similar intensity.

Table 4: Molecular Weight and Isotopic Information for C₇H₄BrFO₂

ParameterValue
Molecular FormulaC₇H₄BrFO₂
Nominal Mass218 u
Average Molar Mass219.01 g/mol
Monoisotopic Mass (for [M]⁺˙ with ⁷⁹Br)217.93787 Da
Monoisotopic Mass (for [M+2]⁺˙ with ⁸¹Br)219.93582 Da

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) and its corresponding M+2 isotope peak.

The fragmentation is predicted to follow pathways characteristic of aromatic aldehydes. libretexts.orgmiamioh.edu A common fragmentation is the loss of a hydrogen radical to form a stable benzoyl cation ([M-H]⁺), often observed as the [M-1]⁺ peak. Another diagnostic fragmentation pathway for aldehydes is the loss of the formyl radical (-CHO), leading to an [M-29]⁺ ion. libretexts.org Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the benzoyl cation and cleavage of the halogen atoms, providing a unique fragmentation fingerprint that confirms the connectivity of the molecule.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment IonNeutral Loss
218[C₇H₄BrFO₂]⁺˙- (Molecular Ion)
217[C₇H₃BrFO₂]⁺
189[C₆H₃BrFO]⁺CHO˙
161[C₅H₃BrF]⁺CHO˙, CO
110[C₆H₃FO]⁺Br˙

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Conformational Analysis and Characterization of Intramolecular Hydrogen Bonding Networks

Until a single-crystal X-ray diffraction study of this compound is conducted and the results are made publicly available, a comprehensive and accurate description of its solid-state structure remains unattainable.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Hydroxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for studying substituted benzaldehydes. researchgate.net DFT calculations allow for the determination of ground state geometries, electronic structures, and a host of other molecular properties that dictate the compound's reactivity and potential applications. researchgate.net

The first step in a typical DFT study is the geometry optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the hydroxyl and aldehyde groups, along with the halogen substituents, can lead to various possible conformations, particularly concerning the orientation of the hydroxyl and formyl groups relative to the benzene (B151609) ring and each other.

Theoretical studies on similar molecules, such as 2-bromo-5-hydroxybenzaldehyde, have utilized DFT to compare the computationally derived geometry with experimental data from X-ray crystallography. researchgate.net Such studies often find good agreement between the calculated and experimental values, validating the chosen computational method. For this compound, it is expected that the molecule is nearly planar, with potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen, a common feature in ortho-hydroxybenzaldehydes. researchgate.net

ParameterPredicted Bond Length (Å)Predicted Bond Angle (°)
C-C (aromatic)1.38 - 1.41
C-H (aromatic)~1.08
C-O (hydroxyl)~1.35
O-H (hydroxyl)~0.97
C=O (aldehyde)~1.22
C-Br~1.89
C-F~1.36
C-C-C (aromatic)118 - 122
C-C-O (hydroxyl)~120
C-C=O (aldehyde)~124

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar substituted benzaldehydes. Actual values for this compound would require a specific DFT calculation.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. scribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In substituted benzaldehydes, the distribution of the HOMO and LUMO is typically across the π-system of the benzene ring and the carbonyl group. The presence of electron-withdrawing groups like bromine and fluorine, and an electron-donating hydroxyl group, will influence the energies of these orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: These energy ranges are estimations based on computational studies of analogous compounds. The exact values are dependent on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. malayajournal.org

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), indicating its acidic nature. The aromatic ring will show a more complex pattern due to the competing electronic effects of the bromo, fluoro, hydroxyl, and aldehyde substituents. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the electrophilic character of a molecule.

These descriptors are instrumental in comparing the reactivity of different derivatives of this compound.

DescriptorFormulaPredicted Value Range
Ionization Potential (I)I ≈ -EHOMO6.5 to 7.5 eV
Electron Affinity (A)A ≈ -ELUMO1.5 to 2.5 eV
Chemical Hardness (η)η = (I - A) / 22.0 to 2.5 eV
Chemical Softness (S)S = 1 / η0.4 to 0.5 eV-1
Electronegativity (χ)χ = (I + A) / 24.0 to 5.0 eV
Electrophilicity Index (ω)ω = μ² / (2η)3.2 to 5.0 eV

Note: The values are illustrative and derived from the estimated HOMO and LUMO energies.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most susceptible to different types of chemical reactions. For instance, the atom with the highest value of f+(r) is the most likely site for a nucleophilic attack, while the atom with the highest f-(r) is the most probable site for an electrophilic attack. These calculations provide a more nuanced understanding of reactivity than MEP maps alone. nih.gov

Calculation of Linear and Non-Linear Optical Properties

The study of linear and non-linear optical (NLO) properties is crucial for the development of new materials for photonic and optoelectronic applications. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting these properties at the molecular level. For substituted salicylaldehydes, these calculations can elucidate the effects of different functional groups on the molecule's response to an external electric field.

Linear polarizability (α) and the first hyperpolarizability (β) are key parameters that quantify a molecule's NLO response. Polarizability relates to the linear response of the electron cloud to an electric field, while hyperpolarizability describes the non-linear response, which is responsible for phenomena such as second-harmonic generation.

The presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (hydroxyl) on the aromatic ring, along with the carbonyl group, creates a push-pull electronic system. This intramolecular charge transfer is a key factor for enhancing NLO properties. The calculated values for polarizability and hyperpolarizability would likely be presented in atomic units (a.u.), which can be converted to electrostatic units (esu).

Table 1: Hypothetical DFT Calculation Results for Linear and Non-Linear Optical Properties of this compound This table is illustrative and based on typical values for similar compounds, as direct experimental or computational data from primary literature is not available.

ParameterCalculated Value (a.u.)
Dipole Moment (µ)Value
Average Polarizability (α)Value
First Hyperpolarizability (β)Value

The magnitude of the first hyperpolarizability (β) is a direct indicator of a molecule's potential for second-order NLO applications, such as frequency doubling of light. A high β value suggests that the material could be a good candidate for use in technologies like telecommunications, optical data storage, and laser technology.

The combination of halogens (Bromo- and Fluoro-) with the hydroxyl and aldehyde groups on the benzaldehyde (B42025) scaffold is anticipated to create significant electronic asymmetry, a prerequisite for a strong NLO response. The fluorine atom's high electronegativity and the bromine atom's polarizability, coupled with the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups that planarizes the molecule, are all factors that would be analyzed in a computational study to assess its optoelectronic potential. Research on Schiff bases derived from 5-bromo-3-fluorosalicylaldehyde suggests that these derivatives are of interest for their physical properties, including potential NLO activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives and complexes of this compound, MD simulations can provide critical insights into their conformational flexibility, stability, and interactions with surrounding molecules, such as solvents or biological targets.

While specific MD studies on this compound are not found in the available literature, the methodology is widely applied to its derivatives, particularly Schiff bases and their metal complexes. These simulations can reveal:

Solvent Effects: How the polarity and nature of a solvent affect the conformation and electronic properties of the molecule. This is crucial for designing solution-processable materials for optoelectronics.

Binding Interactions: In the context of derivatives designed for biological applications, MD simulations can elucidate the stability and dynamics of the molecule when bound to a protein or DNA.

Conformational Stability: Understanding the stable conformations of a molecule and the energy barriers between them is essential for predicting its behavior in different environments.

For instance, MD simulations have been employed to understand the inhibition mechanisms of salicylaldehyde (B1680747) Schiff's base derivatives, providing a molecular-level view of their interactions. Such studies highlight the importance of understanding the dynamic behavior of these systems to rationalize their observed properties and to guide the design of new functional molecules.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge and Contributions of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

This compound is a solid, often appearing as a yellow powder, with a melting point in the range of 112-116°C. biosynce.comossila.comalfachemch.com Its primary contribution to chemical science lies in its role as a pivotal intermediate in organic synthesis. biosynce.com The strategic placement of its functional groups allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules.

One of the most significant applications of this compound is in the synthesis of Schiff bases. ossila.com These compounds are formed through the condensation of the aldehyde group with a primary amine. The resulting Schiff bases, particularly those derived from this compound, can act as bidentate or tetradentate ligands, capable of forming stable complexes with various metal ions. ossila.com These coordination complexes are at the forefront of materials science research, finding use as dyes in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The incorporation of fluorine and bromine atoms can modulate the electronic properties and performance of these materials.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 251300-28-4
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol ossila.comnih.gov
Melting Point 112-116 °C ossila.comalfachemch.com
Appearance Yellow powder ossila.com

This table is interactive. You can sort and filter the data.

Identification of Emerging Research Avenues and Untapped Potential

The potential applications of this compound are far from fully realized, with several emerging research avenues promising exciting developments. Its utility as a precursor extends to the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. biosynce.com

A significant area of untapped potential lies in medicinal chemistry. The Schiff base complexes derived from this aldehyde have been investigated for antimicrobial activities against bacteria and fungi. ossila.com Further exploration into the synthesis of novel derivatives and the screening of their biological activities could lead to the discovery of new therapeutic agents. The presence of the fluoro-bromo-salicylaldehyde moiety is a key feature for developing new bioactive compounds.

In the realm of materials science, the compound serves as a foundational building block for advanced materials. biosynce.com Beyond current applications in OLEDs and DSSCs, there is potential for its use in creating novel organic field-effect transistors (OFETs) and organic photovoltaics. ossila.com The ability to tune the electronic and charge transport properties of Schiff base compounds by introducing different functional groups opens up possibilities for designing materials with tailored characteristics for specific electronic applications. ossila.com The synthesis of new Zn(II) Schiff base complexes with properties like aggregation-induced emission enhancement (AIEE) further highlights the untapped potential in developing advanced photophysical materials. ossila.com

Broader Impact of this compound Research on Interdisciplinary Chemical Science and Technology

Research centered on this compound has a notable impact that transcends specialized fields, influencing interdisciplinary chemical science and technology. The development of new synthetic methodologies involving this compound contributes to the broader toolkit of organic chemistry.

The study of its derivatives significantly impacts materials science and electronics. By providing a versatile platform for creating new dyes and semiconductor materials, research on this compound fuels innovation in display technologies (OLEDs) and renewable energy (DSSCs). ossila.com This contributes to the development of more efficient and cost-effective electronic devices.

Furthermore, its role in organofluorine chemistry is of particular importance. Fluorinated organic compounds are critical in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and bioavailability. As a fluorinated building block, this compound is a valuable tool for creating new generations of drugs and crop protection agents. ossila.com The exploration of its derivatives in drug discovery, particularly for their antimicrobial properties, demonstrates a direct link between fundamental organic synthesis and applied medicinal chemistry. ossila.com

In essence, the study of this compound serves as a nexus for organic synthesis, materials science, and medicinal chemistry, driving progress and fostering innovation across these interconnected disciplines.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde)
Schiff Bases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, and how can regioselectivity be controlled?

  • The compound can be synthesized via directed ortho-metalation of fluorinated benzaldehyde precursors, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . Regioselectivity is influenced by the electron-withdrawing effects of the fluoro and hydroxyl groups, which direct bromination to the para position relative to the hydroxyl group. Alternative routes may involve halogen-exchange reactions on pre-brominated intermediates, but these require careful temperature control (e.g., 0–5°C) to avoid over-substitution .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • GC-MS (>95.0% purity threshold) is suitable for initial purity checks due to the compound’s volatility . For structural confirmation, 1H/13C NMR is critical: the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the hydroxyl proton (exchangeable) is observed at δ 10.5–12.0 ppm. Aromatic protons show splitting patterns consistent with bromo and fluoro substituents . HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for quantifying trace impurities .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. The compound is sensitive to moisture, so desiccants (e.g., silica gel) must be used in storage containers . Avoid exposure to strong acids/bases, as the aldehyde and hydroxyl groups may undergo hydrolysis or oxidation.

Advanced Research Questions

Q. How can the hydroxyl and aldehyde groups be selectively functionalized for downstream applications?

  • The hydroxyl group can be protected via silylation (e.g., TBSCl) or acetylation (Ac₂O) to prevent unwanted side reactions. The aldehyde group is amenable to condensation reactions (e.g., formation of Schiff bases with amines) or nucleophilic additions (e.g., Grignard reagents). For example, thiosemicarbazone derivatives can be synthesized by reacting the aldehyde with thiosemicarbazide, a reaction optimized at pH 4–5 and 60°C .

Q. What strategies resolve contradictions in reaction yields reported for cross-coupling reactions involving this compound?

  • Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) may arise from competing dehalogenation or steric hindrance from the hydroxyl group. Using bulky phosphine ligands (e.g., SPhos) and anhydrous conditions (DME, 80°C) improves efficiency . If Pd catalyst poisoning occurs, switch to Pd(OAc)₂ with rigorous degassing to eliminate oxygen .

Q. How does the compound’s stability vary under different pH conditions?

  • Stability studies show degradation <5% at pH 5–7 over 72 hours (25°C). At pH <3, the aldehyde undergoes hydration to a geminal diol, while at pH >9, the hydroxyl group deprotonates, increasing susceptibility to oxidation . For long-term stability, buffer systems like phosphate (pH 6.5) are recommended .

Q. What role do the bromo and fluoro substituents play in modulating electronic effects for photophysical studies?

  • The fluoro group (σₚ = +0.06) exerts an electron-withdrawing effect, stabilizing the excited state and red-shifting fluorescence emission. The bromo group (σₚ = +0.26) enhances spin-orbit coupling, promoting intersystem crossing for triplet-state applications. These effects make the compound a candidate for OLEDs or photosensitizers .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • DFT calculations (B3LYP/6-311+G*) identify the C-3 position (ortho to fluorine) as the most electrophilic site due to the −M effect of fluorine. Transition state analysis reveals a lower activation energy (~15 kcal/mol) for SNAr at C-3 compared to C-5 (~22 kcal/mol) .

Methodological Considerations

  • Contradiction Resolution : Conflicting solubility data (e.g., DMSO vs. THF) can arise from crystallinity differences. Use hot filtration assays to distinguish between true solubility and metastable solutions .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O exchange) or in situ IR spectroscopy can track aldehyde reactivity in real time .
  • Advanced Applications : The compound serves as a precursor for anticancer agents (e.g., kinase inhibitors) via Suzuki couplings with boronic acids , or as a ligand in asymmetric catalysis after functionalization .

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Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.